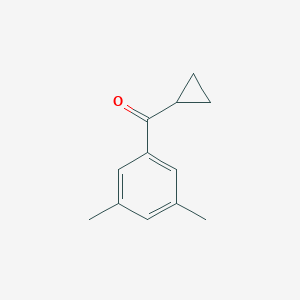

Cyclopropyl 3,5-dimethylphenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

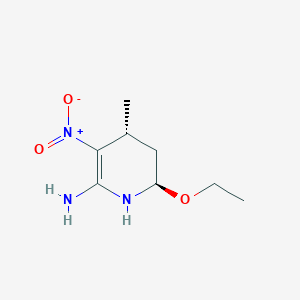

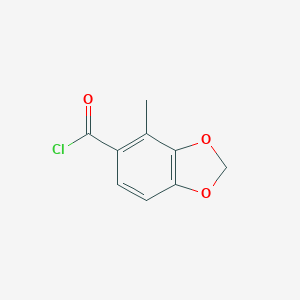

Cyclopropyl 3,5-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It contains a total of 53 bonds, including 27 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 three-membered rings, 2 six-membered rings, and 1 aromatic ketone .

Synthesis Analysis

The synthesis of cyclopropyl ketones has been explored in various studies. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents has been reported . Another study described a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes .Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,5-dimethylphenyl ketone includes 27 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 three-membered rings, 2 six-membered rings, and 1 aromatic ketone .Chemical Reactions Analysis

Cyclopropyl ketones have been involved in various chemical reactions. For instance, a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes has been reported . Another study described a Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides .Scientific Research Applications

Asymmetric Annulations

Cyclopropyl 3,5-dimethylphenyl ketone can be used in asymmetric annulations based on cycloisomerization of cyclopropyl tethered allenyl ketones . This process involves a diastereo- and enantioselective tandem cycloisomerization/[4 + 2]-cycloaddition reaction of cyclopropyl tethered allenyl ketones with α,β-unsaturated carbonyl compounds . This provides a facile and atom-economic route to enantioenriched polysubstituted furopyran derivatives .

Kinetic Resolution

This compound can also be used in the kinetic resolution of 1- (1-alkynyl)cyclopropyl ketones . This process involves a gold-catalyzed divergent (4 + 4) cycloadditions, providing stereoselective access to furan fused eight-membered heterocycles . This method enables readily accessible precursors to be intercepted by in situ generated gold-furyl 1,4-dipoles, delivering previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .

Cloke-Wilson Rearrangement

Another application of Cyclopropyl 3,5-dimethylphenyl ketone is in the Cloke-Wilson rearrangement . In this process, the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis can provide oxy-bridged macrocyclic frameworks under mild reaction conditions .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

cyclopropyl-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDNXVIRVMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478491 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,5-dimethylphenyl ketone | |

CAS RN |

150668-38-5 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)